(E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate

Description

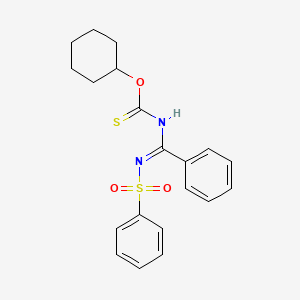

(E)-O-Cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone (O–C(=S)–N) with three distinct substituents:

- A cyclohexyl group (O-linked), contributing steric bulk and lipophilicity.

- A phenyl((phenylsulfonyl)imino)methyl group (N-linked), featuring a sulfonyl-imine motif (Ph–SO₂–N=CH–Ph), which introduces electron-withdrawing and rigid planar geometry.

This compound’s stereochemical designation (E-configuration) at the imine double bond influences its molecular interactions and reactivity.

Properties

Molecular Formula |

C20H22N2O3S2 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

O-cyclohexyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |

InChI |

InChI=1S/C20H22N2O3S2/c23-27(24,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)21-20(26)25-17-12-6-2-7-13-17/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2,(H,21,22,26) |

InChI Key |

JXXWKKXISQUARZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCC(CC1)OC(=S)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)OC(=S)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of benzenesulfonyl chloride, phenylamine, and cyclohexyloxy methanethioamide under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(E)-[(BENZENESULFONYL)IMINOMETHYL]-1-(CYCLOHEXYLOXY)METHANETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison

Key Observations :

- The sulfonyl-imine group in the target compound distinguishes it from simpler carbamothioates (e.g., O-phenyl carbamothioate ) and phosphorothioates (e.g., Famphur ).

- Unlike azo-azomethine dyes , which rely on conjugated azo (-N=N-) groups for optical applications, the target compound’s sulfonyl-imine motif may prioritize stability over chromophoric activity.

Key Observations :

Physical and Chemical Properties

Table 3: Inferred Properties Based on Structural Analogues

Key Observations :

- The sulfonyl-imine group may confer greater thermal stability than azo-azomethine dyes, which degrade under UV/heat .

Biological Activity

(E)-O-cyclohexyl (phenyl((phenylsulfonyl)imino)methyl)carbamothioate is a compound that falls within the category of carbamate derivatives. These compounds are known for their diverse biological activities, including herbicidal, insecticidal, and potential therapeutic effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a cyclohexyl group, a phenyl group linked to a phenylsulfonyl imino moiety, and a carbamothioate functional group. The presence of these functional groups suggests potential interactions with biological targets.

Carbamate compounds typically exert their biological effects through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission. This mechanism is crucial for both herbicidal activity and potential neurotoxic effects in mammals.

| Mechanism | Description |

|---|---|

| AChE Inhibition | Prevents breakdown of acetylcholine, leading to overstimulation of neurons. |

| Toxicity Profiles | Vary based on structural modifications; some exhibit selective toxicity. |

| Biotransformation | Conversion into active metabolites that may enhance or mitigate toxicity. |

Biological Activity

Recent studies have evaluated the biological activity of various carbamate derivatives, including those structurally similar to this compound.

- Toxicity Studies : Research indicates that certain carbamates exhibit significant toxicity towards non-target organisms, including aquatic species. For example, studies have reported varying LC50 values for related compounds in fish species, highlighting the need for careful ecological risk assessments.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens. A study on carbamate analogs indicated that modifications in side chains could lead to enhanced antibacterial efficacy against strains like H. pylori.

- Quorum Sensing Inhibition : Recent evaluations also suggest that certain carbamates can modulate quorum sensing in bacteria such as Vibrio fischeri, indicating potential applications in controlling bacterial communication and biofilm formation.

Table 2: Biological Activities of Carbamate Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4-nitrobenzyl carbamate | Antimicrobial | 20 | |

| Cyclohexyl thiocarbamate | Herbicidal | Not specified | |

| Phenyl-substituted carbamate | Quorum sensing | Variable |

Case Studies

- Ecotoxicological Assessments : A comprehensive study assessed the impact of various carbamates on aquatic ecosystems, revealing that certain formulations could lead to significant mortality in sensitive species like rainbow trout at concentrations as low as 3 mg/L.

- Therapeutic Potential : Another investigation explored the anti-cancer potential of carbamate derivatives, demonstrating that specific structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues.

- In Vivo Studies : Research involving animal models has indicated that certain analogs may exhibit neuroprotective effects at lower doses while still maintaining their efficacy against pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.